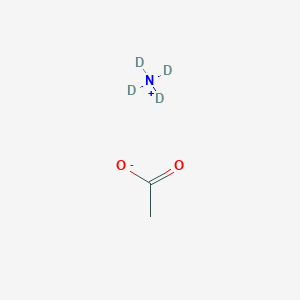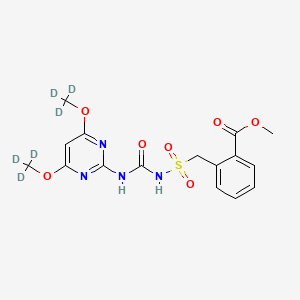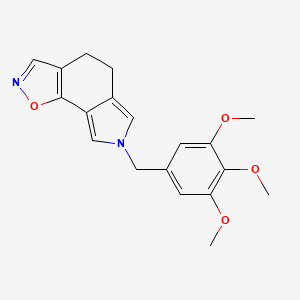
D-Erythrose-3-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Eritrosa-3-13C es un compuesto marcado con isótopos estables donde el isótopo carbono-13 se incorpora en la tercera posición de carbono de la D-Eritrosa. Este compuesto se utiliza principalmente en la investigación científica como un trazador para estudiar las vías metabólicas y la dinámica de las proteínas debido a sus propiedades de etiquetado únicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de D-Eritrosa-3-13C generalmente implica la incorporación selectiva del isótopo carbono-13 en la molécula de eritrosa. Un método común es utilizar glucosa enriquecida con 13C de forma selectiva en el sitio como precursor en sistemas de expresión bacteriana. Este enfoque permite la incorporación del isótopo carbono-13 en posiciones específicas dentro de la molécula .
Métodos de producción industrial
La producción industrial de D-Eritrosa-3-13C implica la síntesis a gran escala utilizando métodos similares a los de los entornos de laboratorio, pero optimizados para obtener mayores rendimientos y pureza. El proceso incluye el uso de reactores especializados y sistemas de purificación para garantizar la incorporación selectiva del isótopo carbono-13 y la producción de D-Eritrosa-3-13C de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
D-Eritrosa-3-13C experimenta diversas reacciones químicas, incluidas:
Oxidación: Conversión a D-eritrosa-3-13C-2,3,4-trihidroxibutiral.
Reducción: Formación de D-eritritol-3-13C.
Sustitución: Reacciones que implican el reemplazo de grupos hidroxilo con otros grupos funcionales
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores utilizados con frecuencia.
Sustitución: Se utilizan diversos reactivos, como agentes halogenantes y nucleófilos, en condiciones controladas
Principales productos formados
Oxidación: D-eritrosa-3-13C-2,3,4-trihidroxibutiral.
Reducción: D-eritritol-3-13C.
Sustitución: Varios derivados de eritrosa sustituidos dependiendo de los reactivos utilizados
Aplicaciones Científicas De Investigación
D-Eritrosa-3-13C se utiliza ampliamente en la investigación científica, incluida:
Química: Como trazador en el estudio de los mecanismos de reacción y las vías metabólicas.
Biología: En estudios de dinámica de proteínas utilizando espectroscopia de RMN para comprender el plegamiento y las interacciones de las proteínas.
Medicina: En el desarrollo de fármacos para estudiar la farmacocinética y los perfiles metabólicos.
Industria: En la producción de compuestos marcados para diagnósticos ambientales y clínicos .
Mecanismo De Acción
D-Eritrosa-3-13C ejerce sus efectos sirviendo como trazador marcado en varios procesos bioquímicos. El isótopo carbono-13 permite el seguimiento del compuesto a través de las vías metabólicas utilizando técnicas como la espectroscopia de RMN. Esto permite a los investigadores estudiar objetivos moleculares específicos y vías involucradas en el metabolismo y la dinámica de proteínas y otras biomoléculas .
Comparación Con Compuestos Similares
Compuestos similares
- D-Eritrosa-1-13C
- D-Eritrosa-2-13C
- D-Eritrosa-4-13C
Singularidad
D-Eritrosa-3-13C es único debido a su etiquetado específico en la tercera posición de carbono, lo que proporciona ventajas distintas en el estudio de ciertas vías metabólicas y la dinámica de las proteínas. En comparación con otros compuestos de eritrosa marcados, D-Eritrosa-3-13C ofrece un etiquetado más selectivo para posiciones específicas en los aminoácidos, lo que lo hace particularmente útil en estudios de espectroscopia de RMN .
Propiedades
Fórmula molecular |
C4H8O4 |
|---|---|
Peso molecular |
121.10 g/mol |
Nombre IUPAC |
(2R,3R)-2,3,4-trihydroxy(313C)butanal |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1/i4+1 |
Clave InChI |
YTBSYETUWUMLBZ-UPJORRFUSA-N |
SMILES isomérico |
C([13C@H]([C@H](C=O)O)O)O |
SMILES canónico |
C(C(C(C=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)








![(2S)-2-[[(2S)-2-[[2-[(2,4-dimethoxyphenyl)methylamino]acetyl]amino]-2-thiophen-2-ylacetyl]amino]-N-methyl-4-phenylbutanamide](/img/structure/B12412874.png)


